1-(4H-Thiochromeno[4,3-d][1,3]thiazol-2-yl)ethanamine;dihydrochloride
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Overview
Description
1-(4H-Thiochromeno[4,3-d][1,3]thiazol-2-yl)ethanamine;dihydrochloride is a complex organic compound with a unique structure that includes both thiochromene and thiazole rings. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4H-Thiochromeno[4,3-d][1,3]thiazol-2-yl)ethanamine;dihydrochloride typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the correct formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(4H-Thiochromeno[4,3-d][1,3]thiazol-2-yl)ethanamine;dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole and thiochromene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
1-(4H-Thiochromeno[4,3-d][1,3]thiazol-2-yl)ethanamine;dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4H-Thiochromeno[4,3-d][1,3]thiazol-2-yl)ethanamine;dihydrochloride involves its interaction with specific molecular targets and pathways within biological systems. This compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-(2-Methyl-1,3-thiazol-4-yl)ethanamine;dihydrochloride: Similar in structure but with different substituents on the thiazole ring.
4,5-Dihydro-1H-thiochromeno[4,3-d]pyrimidine derivatives: These compounds share the thiochromene ring but have different functional groups and biological activities.
Uniqueness
1-(4H-Thiochromeno[4,3-d][1,3]thiazol-2-yl)ethanamine;dihydrochloride is unique due to its combined thiochromene and thiazole rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4H-thiochromeno[4,3-d][1,3]thiazol-2-yl)ethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2S2.2ClH/c1-7(13)12-14-11-8-4-2-3-5-9(8)15-6-10(11)16-12;;/h2-5,7H,6,13H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPYZGTIUBLTTAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=C(S1)CSC3=CC=CC=C32)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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